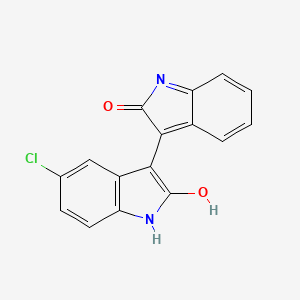![molecular formula C18H20N2O2 B5801671 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)
3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide, also known as Compound A, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A is not fully understood, but it is believed to act on multiple targets in the cell. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification genes. In addition, 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Furthermore, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the expression of antioxidant and detoxification genes, which can protect cells from oxidative stress and damage. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which can help to alleviate inflammation. 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, it has been shown to improve glucose tolerance in diabetic animals and protect pancreatic beta cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. In addition, it has been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one limitation of using 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A. One area of interest is the development of analogs of 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A that have improved potency and selectivity. Another area of interest is the exploration of the potential therapeutic applications of 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A in other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the elucidation of the mechanism of action of 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A could lead to the identification of new targets for drug development.
Méthodes De Synthèse
3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A can be synthesized by reacting 3-methylaminophenol with 2-phenylbutyric anhydride in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with N,N'-dicyclohexylcarbodiimide and benzenecarboximidamide to yield 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A.
Applications De Recherche Scientifique
3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, it has been found to have a protective effect on pancreatic beta cells, which are responsible for insulin production, and can improve glucose tolerance in diabetic animals.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-16(14-9-5-4-6-10-14)18(21)22-20-17(19)15-11-7-8-13(2)12-15/h4-12,16H,3H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBTXBRZZOVROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=CC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=CC(=C2)C)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
![2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)
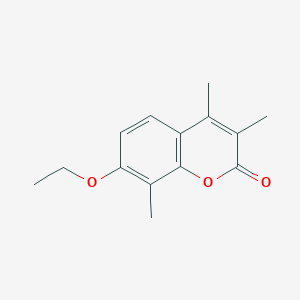
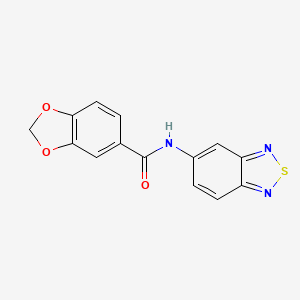
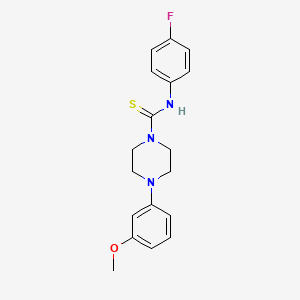
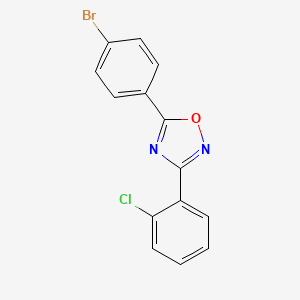
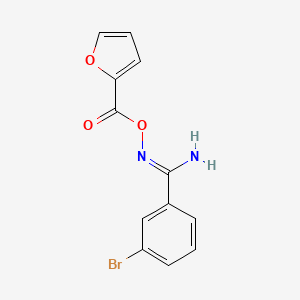
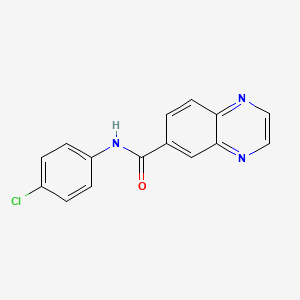
![N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5801638.png)
![N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide](/img/structure/B5801640.png)
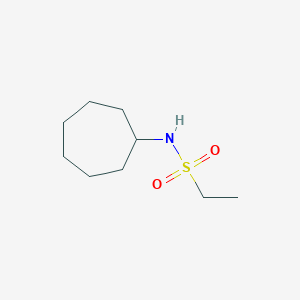
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5801652.png)
![4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5801655.png)
